molecular formula C17H21N3OS B2861729 N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide CAS No. 921488-24-6

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2861729
M. Wt: 315.44
InChI Key: UMDZUJKQAQZLMA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole and its derivatives can be synthesized through various methods. For instance, one method involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties . They are involved in various chemical reactions, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antibacterial Activity

Some derivatives similar to N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide have been synthesized and tested for their antibacterial activity. Compounds synthesized from 2-(4-aminophenyl) benzimidazole, which share a part of the structural backbone with the compound , showed promising antibacterial properties upon evaluation (Kumaraswamy Gullapelli et al., 2014). These findings suggest potential applications of similar compounds in developing new antibacterial agents.

Antioxidant Properties

Benzimidazole derivatives, including structures related to N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide, have been studied as antioxidants for base stock oil, indicating their potential in protecting materials from oxidative damage. The compounds were evaluated for their efficiency in inhibiting oxidation, presenting a promising application in industrial materials preservation (J. Basta et al., 2017).

Antitumor and Anticancer Activities

The synthesis and evaluation of compounds bearing the benzimidazole moiety, structurally akin to N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide, have shown significant antitumor and anticancer activities. This includes studies on new benzimidazole derivatives that revealed considerable activity against various cancer cell lines, highlighting their potential as anticancer agents (L. Yurttaş et al., 2015).

Antimicrobial and Antifungal Properties

Derivatives structurally related to the compound in focus have also been synthesized and tested for their antimicrobial and antifungal properties. This includes studies on novel thiazolidinones and benzothiazole derivatives that demonstrated significant activity, indicating the potential for these compounds in developing new antimicrobial and antifungal treatments (J. Bhatt et al., 2013).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of medicinal chemistry . Imidazole and its derivatives, due to their broad range of chemical and biological properties, are considered important synthons in the development of these new drugs .

properties

IUPAC Name

N-benzyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16(19-12-14-6-2-1-3-7-14)13-22-17-18-10-11-20(17)15-8-4-5-9-15/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDZUJKQAQZLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

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